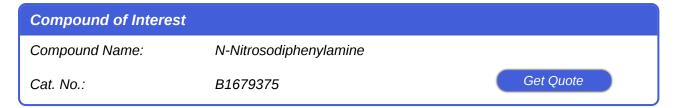




Application Notes and Protocols: The Role of N-Nitrosodiphenylamine in Dye Manufacturing

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of **N-Nitrosodiphenylamine** and its derivatives in the synthesis of various classes of dyes. It includes experimental protocols, quantitative data, and visual representations of chemical pathways and workflows to guide research and development activities.

N-Nitrosodiphenylamine (NDPhA) is a versatile chemical intermediate, primarily utilized in the rubber industry as a vulcanization retarder.[1] However, its chemical structure also lends itself to the production of vibrant and robust dyes. The key to its application in dye manufacturing lies in its rearrangement to 4-Nitrosodiphenylamine (4-NDPA), a highly reactive compound that serves as a precursor to several dye classes.[2][3] This document will focus on the synthesis and application of dyes derived from 4-NDPA, which is generated from **N-Nitrosodiphenylamine**.

Key Dye Classes Synthesized from N-Nitrosodiphenylamine Derivatives

N-Nitrosodiphenylamine, through its isomer 4-Nitrosodiphenylamine, is a key building block for the synthesis of:

• Indophenol Dyes: These dyes are known for their deep blue or green hues and are formed through the oxidative coupling of 4-NDPA with phenolic compounds.[2]



- Phenazine Dyes: These are created via condensation reactions between 4-NDPA and substituted aromatic amines.[2]
- Sulfur Dyes: These robust, dark-colored dyes are produced through complex thionation reactions involving 4-NDPA.[2]

Quantitative Data

The following tables summarize key quantitative data for the synthesis of dyes using 4-Nitrosodiphenylamine.

Table 1: Reaction Parameters for Indophenol Dye Synthesis[2]

Parameter	Value / Description	
Reactant 1	4-Nitrosodiphenylamine	
Reactant 2	Phenol	
Catalyst	Concentrated Sulfuric Acid	
Solvent	Ethanol	
Temperature	0-10°C	
Reaction Time	2.5 hours	

Table 2: Spectroscopic Data for a Representative Indophenol Dye[2]

Technique	Solvent	Characteristic Value
UV-Vis (λmax)	Ethanol	580 - 620 nm (in acidic media)
FT-IR (cm ⁻¹)	KBr	~1640 (C=N stretch), ~1590 (C=O, quinoid)

Experimental Protocols

The initial step in utilizing **N-Nitrosodiphenylamine** for dye synthesis is its conversion to 4-Nitrosodiphenylamine through the Fischer-Hepp rearrangement.[3][4]



Materials:

- N-Nitrosodiphenylamine (N-NDPA)
- Methanol
- Benzene
- Alcoholic solution of Hydrogen Chloride (HCl)

Procedure:

- Dissolve N-Nitrosodiphenylamine (1 mole) in a solvent mixture of methanol and benzene.
- Cool the reaction vessel to 15-20°C.
- Slowly add an alcoholic solution of hydrogen chloride to the N-NDPA solution while maintaining the temperature between 15°C and 55°C. A molar ratio of HCl to N-NDPA of 3:1 is recommended.[4]
- The reaction mixture, now containing 4-Nitrosodiphenylamine hydrochloride, can be used directly in subsequent dye synthesis steps.[3]

This protocol describes the synthesis of an indophenol dye by reacting 4-Nitrosodiphenylamine with phenol.[2]

Materials:

- 4-Nitrosodiphenylamine (1.0 mmol, 198.22 mg)
- Phenol (1.1 mmol, 103.5 mg)
- Concentrated Sulfuric Acid (98%, ~2 mL)
- Ethanol (95%, 20 mL)
- Deionized Water
- Sodium Hydroxide solution (2 M)



• Dichloromethane or Ethyl Acetate for extraction

Procedure:

- In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Nitrosodiphenylamine in 10 mL of ethanol.
- In a separate beaker, dissolve 1.1 mmol of phenol in 10 mL of ethanol.
- Cool the 4-Nitrosodiphenylamine solution in an ice bath to 0-5°C.
- Slowly add 2 mL of concentrated sulfuric acid to the cooled 4-Nitrosodiphenylamine solution with constant stirring.
- To this mixture, add the phenol solution dropwise over 10 minutes, ensuring the temperature remains below 10°C.
- After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3
 hexane:ethyl acetate mobile phase.
- Once the reaction is complete, pour the mixture into 50 mL of ice-cold water to precipitate the dye.
- Isolate the precipitate by filtration, wash with cold water, and dry.
- The crude product can be purified by column chromatography on silica gel.

This protocol outlines the synthesis of a phenazine dye derivative.[2]

Materials:

- 1,3,5-tris(phenylamino)benzene (1.0 mmol)
- 4-Nitrosodiphenylamine (1.0 mmol)



- Concentrated Sulfuric Acid
- Methanol
- Diethyl ether

Procedure:

- Dissolve 1,3,5-tris(phenylamino)benzene in a minimal amount of methanol.
- In a separate flask, prepare a solution of 4-Nitrosodiphenylamine in concentrated sulfuric acid.
- Cool both solutions in an ice bath.
- Slowly add the acidic 4-Nitrosodiphenylamine solution to the aromatic amine solution with vigorous stirring.
- Allow the reaction to proceed at a low temperature for 1 hour, then let it warm to room temperature and stir overnight.
- Precipitate the product by carefully adding the reaction mixture to a large volume of cold diethyl ether.
- Filter the solid product, wash with ether to remove residual acid, and dry under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system.

The synthesis of sulfur dyes is a controlled polymerization process.[2]

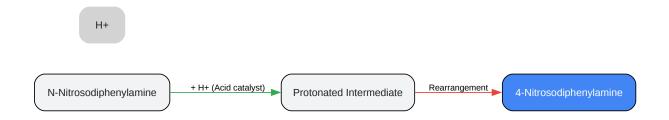
Procedure:

- Thionation: Heat 4-Nitrosodiphenylamine with a solution of sodium polysulfide in an aqueous medium at reflux for several hours.
- Precipitation: After the reaction, precipitate the insoluble dye, often by aeration.
- Isolation: Filter the dye, wash it thoroughly with water, and dry.



Visualizations

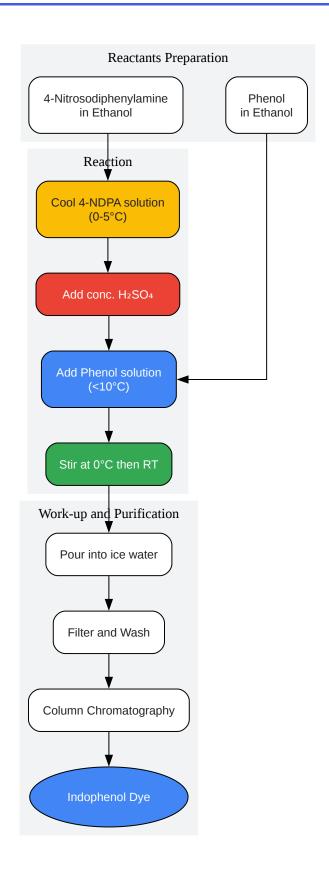
The following diagrams illustrate the key chemical pathways and workflows described in this document.



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Fischer-Hepp Rearrangement of **N-Nitrosodiphenylamine**.

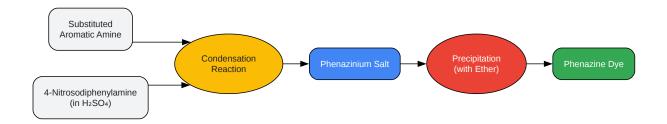




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Workflow for the Synthesis of Indophenol Dye.





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Logical Flow for Phenazine Dye Synthesis.

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